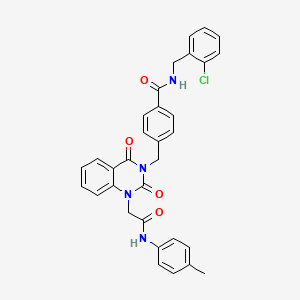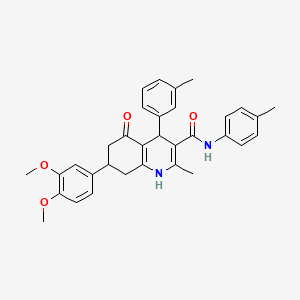
1-(2-fluorobenzyl)-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the fluorophenyl, methoxyphenyl, and phenylethyl groups is carried out through various substitution reactions, often involving the use of reagents such as halides and organometallic compounds. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinazoline derivatives.
Substitution: Various substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain kinases or modulate receptor activity.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 1-[(2-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE exhibits unique properties due to the presence of the fluorophenyl and methoxyphenyl groups. These groups can enhance the compound’s stability, bioavailability, and specificity for certain targets. Similar compounds include:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
These comparisons highlight the potential of 1-[(2-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE as a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C31H26FN3O4 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C31H26FN3O4/c1-39-25-14-12-24(13-15-25)35-30(37)26-16-11-22(29(36)33-18-17-21-7-3-2-4-8-21)19-28(26)34(31(35)38)20-23-9-5-6-10-27(23)32/h2-16,19H,17-18,20H2,1H3,(H,33,36) |
InChI Key |
LVSYRXXWCWZULL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,9-dimethyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435216.png)
![8-[3-(propan-2-yloxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11435223.png)
![N-(2-carbamoylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435225.png)
![1-(4-ethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11435231.png)
![2-{7-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11435233.png)
![6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11435242.png)
![[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-chlorobenzoate](/img/structure/B11435247.png)
![2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline](/img/structure/B11435258.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11435271.png)
![(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11435278.png)
![8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435284.png)
![3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11435286.png)


